2,3-Dichloro-6-fluorophenol

Übersicht

Beschreibung

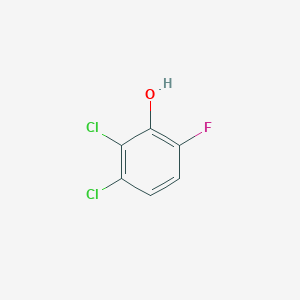

2,3-Dichloro-6-fluorophenol is a chemical compound with the molecular formula C6H3Cl2FO and a molecular weight of 180.99 g/mol . It is a solid at ambient temperature and is known for its use in various chemical reactions and applications . The compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenol ring, which imparts unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-fluorophenol can be achieved through several methods. One common approach involves the use of 2,6-dichloro-3-fluoroacetophenone as a starting material. This compound is reduced using sodium borohydride, followed by a reaction with phthalic anhydride to obtain a half-ester. The half-ester is then resolved using s-methylbenzylamine and deprotected by hydrolyzing to remove phthalic acid, yielding the target product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-6-fluorophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the phenol ring.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the substitution of chlorine or fluorine atoms.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenols, while oxidation and reduction can yield different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2,3-Dichloro-6-fluorophenol has been investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure is particularly valuable in medicinal chemistry due to the unique electronic properties imparted by fluorine substitution.

Case Study: Antiviral Agents

Research has indicated that halogenated phenols can exhibit antiviral activity. For instance, derivatives of this compound have been synthesized and tested against viral pathogens. Studies show that such compounds can inhibit viral replication through interference with viral enzymes or host cell processes .

Environmental Chemistry

In environmental studies, this compound is examined for its role as a disinfection byproduct (DBP) in chlorinated drinking water. DBPs are formed when chlorine reacts with organic matter in water sources, leading to potential health risks.

Health Impact Assessment

A comprehensive study assessed the health impacts of DBPs, including those derived from chlorinated phenolic compounds like this compound. It was found that long-term exposure to certain DBPs is associated with increased cancer risks and reproductive issues . This highlights the importance of monitoring such compounds in water supplies.

Synthesis of Fluorinated Compounds

The compound serves as a precursor for synthesizing other fluorinated organic compounds. Its reactivity allows for further modifications that enhance the biological activity or stability of the resulting products.

Synthetic Pathways

Various synthetic routes have been developed to produce this compound efficiently. Notable methods include:

- Electrophilic Aromatic Substitution : Utilizing chlorination and fluorination reactions to introduce halogen substituents onto the aromatic ring.

- Reactions with Fluorinating Agents : Employing reagents like diethylaminosulfur trifluoride (DAST) to achieve selective fluorination under mild conditions .

Toxicological Considerations

Due to its halogenated nature, this compound poses certain toxicity risks. Safety data sheets indicate that it can cause skin irritation and serious eye damage upon contact . Proper handling and safety protocols are essential when working with this compound.

Toxicity Profile

| Toxicity Type | Description |

|---|---|

| Skin Irritation | Causes irritation; protective gear recommended |

| Eye Damage | Can cause serious eye irritation; safety goggles required |

| Environmental Impact | Potentially harmful if released into ecosystems |

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-6-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenol ring can influence its reactivity and interactions with other molecules. These interactions can affect various biological processes, making it a compound of interest in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dichlorophenol: Similar structure but lacks the fluorine atom, which can affect its chemical properties and reactivity.

2,6-Difluorophenol: Contains two fluorine atoms instead of chlorine, leading to different chemical behavior and applications.

3,5-Dichloro-2-fluorophenol: Another similar compound with different substitution patterns on the phenol ring.

Uniqueness

2,3-Dichloro-6-fluorophenol is unique due to the specific arrangement of chlorine and fluorine atoms on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

2,3-Dichloro-6-fluorophenol (DCFP) is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications in various fields such as medicine and environmental science.

DCFP is characterized by the presence of two chlorine atoms and one fluorine atom on the phenolic ring. Its chemical structure can be represented as follows:

The electron-withdrawing nature of the chlorine and fluorine substituents enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and redox processes.

Antioxidant Activity

Research has indicated that DCFP exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which can lead to cellular damage. DCFP's ability to scavenge free radicals contributes to its potential protective effects against various diseases linked to oxidative stress .

Antimicrobial Activity

DCFP has been tested for its antimicrobial properties against a range of pathogens. Studies have shown that it possesses notable activity against both bacterial and fungal strains. For instance, it has demonstrated effectiveness against:

- Staphylococcus aureus (MIC = 1.25 mg/mL)

- Klebsiella pneumoniae (MIC = 0.625 mg/mL)

- Candida albicans (MIC = 0.156 mg/mL)

These findings suggest that DCFP could be explored as a potential antimicrobial agent .

Anticancer Potential

The anticancer activity of DCFP has also been a focus of research. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway. In vitro studies have indicated that DCFP can inhibit cell proliferation in several cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of DCFP is largely attributed to its structural features, particularly the halogen substituents which influence its interaction with biological targets. The compound's mechanism of action includes:

- Interaction with DNA : DCFP may bind to DNA and interfere with replication processes.

- Modulation of Enzyme Activity : It can inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), DCFP may reduce oxidative damage in cells .

Case Studies

Several studies have investigated the biological effects of DCFP:

- Antioxidant Study : A study demonstrated that DCFP significantly reduced lipid peroxidation in cellular models, indicating strong antioxidant activity.

- Antimicrobial Efficacy : In a comparative study, DCFP was found to be more effective than traditional antibiotics against certain resistant strains of bacteria.

- Cancer Cell Line Testing : Research involving various cancer cell lines showed that DCFP reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating potent anticancer properties.

Summary Table of Biological Activities

| Biological Activity | Test Organism / Cell Line | MIC/IC50 Value |

|---|---|---|

| Antioxidant | Various cellular models | Effective at low concentrations |

| Antimicrobial | Staphylococcus aureus | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL | |

| Candida albicans | 0.156 mg/mL | |

| Anticancer | HepG-2 (liver cancer) | IC50 = 22.5 µg/mL |

| HCT-116 (colon cancer) | IC50 = 15.4 µg/mL |

Eigenschaften

IUPAC Name |

2,3-dichloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZXPXPRCGLXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402914 | |

| Record name | 2,3-Dichloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-60-5 | |

| Record name | 2,3-Dichloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.